

An In-depth Technical Guide to 2-Iodoheptane (CAS: 18589-29-2)

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Compound of Interest

Compound Name: 2-Iodoheptane

Cat. No.: B101077

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoheptane is a secondary alkyl iodide that serves as a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This property makes the iodide an excellent leaving group in nucleophilic substitution and elimination reactions, facilitating the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and reactivity of **2-Iodoheptane**, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of **2-Iodoheptane** are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	18589-29-2	[1]
Molecular Formula	C ₇ H ₁₅ I	[1]
Molecular Weight	226.10 g/mol	[1]
IUPAC Name	2-iodoheptane	[1]
Synonyms	Heptane, 2-iodo-	[1]
Appearance	light orange liquid	[1]
Boiling Point	193.85 °C (estimate)	
Melting Point	-48.2 °C (estimate)	
Density	1.350 g/mL	
Flash Point	65.0 ± 14.6 °C (Predicted)	
Refractive Index	1.492 (Predicted)	

Table 2: Chromatographic and Spectroscopic Data

Property	Value	Reference(s)
Kovats Retention Index (Semi-standard non-polar)	1136, 1076	[1]
Kovats Retention Index (Standard polar)	1280	[1]
¹³ C NMR	Spectral data available	[1]
GC-MS	Mass spectral data available	[1]
IR Spectra	Vapor phase IR data available	[1]

Synthesis and Purification

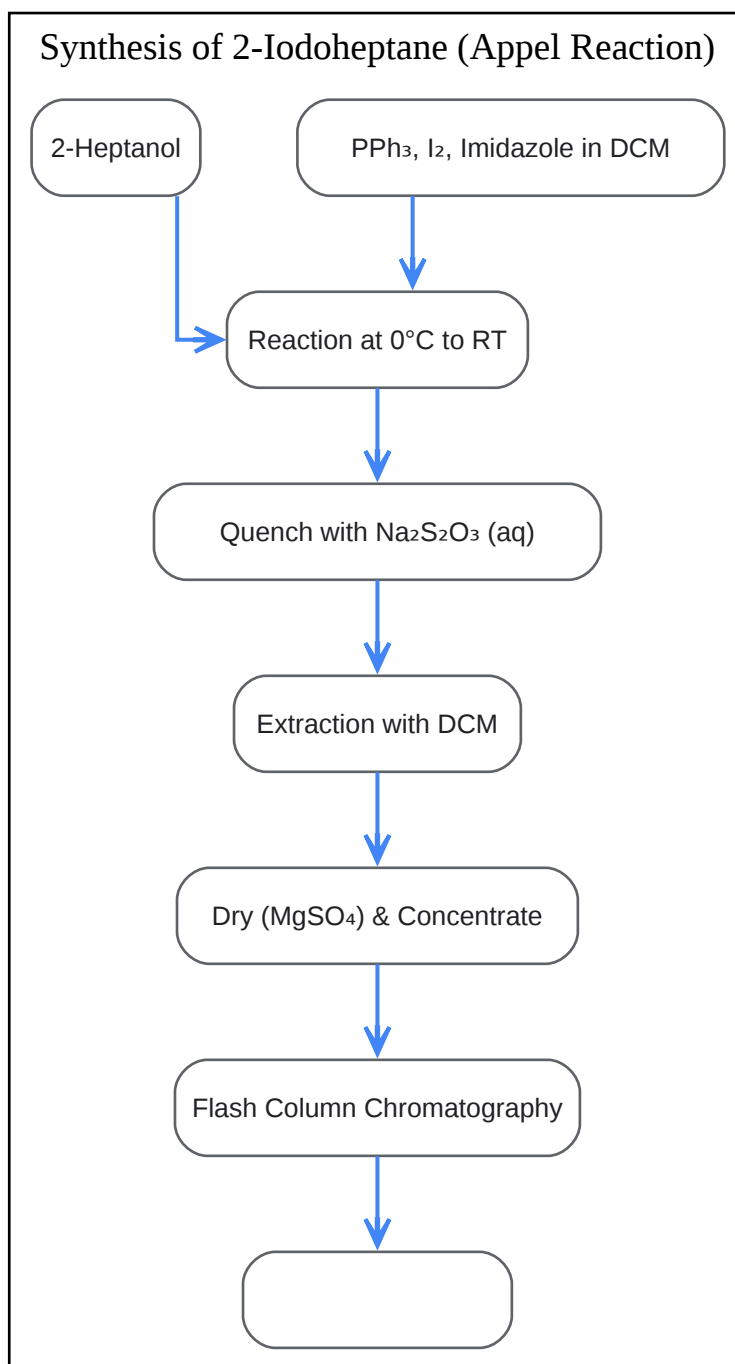
2-Iodoheptane is most commonly synthesized from its corresponding alcohol, 2-heptanol. Two prevalent methods for this transformation are the use of hydrogen iodide (often generated in

situ) and the Appel reaction.

Synthesis from 2-Heptanol

A general and effective method for the synthesis of secondary alkyl iodides from secondary alcohols is the reaction with triphenylphosphine and iodine, commonly known as the Appel reaction.^{[2][3]} This reaction proceeds under mild conditions and typically results in good yields.

- **Reaction Setup:** To a solution of triphenylphosphine (1.5 equivalents) in dichloromethane (DCM, 3 mL) at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents).
- **Addition of Alcohol:** After stirring for 10 minutes, a solution of 2-heptanol (1.0 equivalent) in DCM (1 mL) is added dropwise to the reaction mixture.
- **Reaction Progression:** The reaction is then allowed to warm to room temperature and stirred for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). The layers are separated, and the aqueous layer is extracted with DCM.
- **Purification:** The combined organic layers are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield **2-iodoheptane**.



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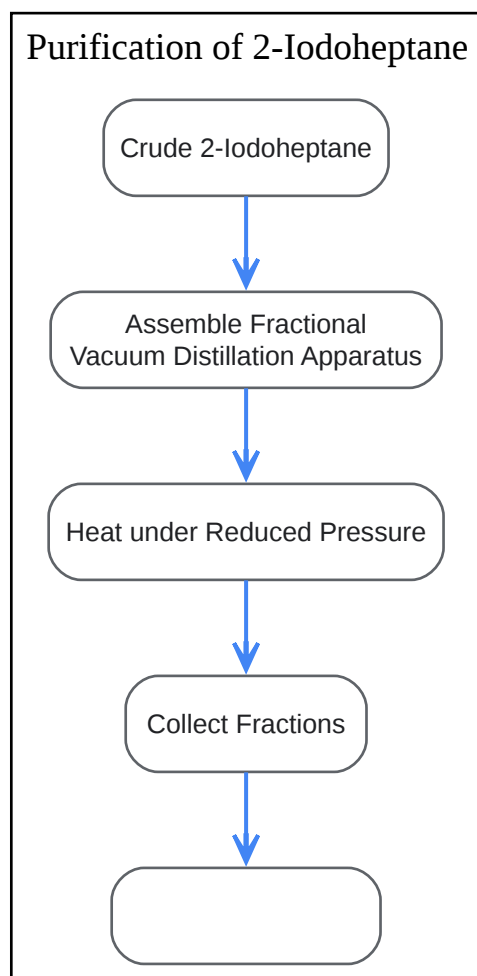
Caption: Workflow for the synthesis of **2-Iodoheptane** via the Appel reaction.

Purification by Fractional Vacuum Distillation

For larger quantities or to remove impurities with close boiling points, fractional vacuum distillation is the preferred method of purification.^[4] Lowering the pressure reduces the boiling

point, which is crucial for compounds that may decompose at higher temperatures.

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a vacuum adapter. The distilling flask should contain the crude **2-iodoheptane** and boiling chips.
- **Vacuum Application:** Carefully apply a vacuum to the system and monitor the pressure with a manometer.
- **Heating:** Gently heat the distilling flask using a heating mantle.
- **Fraction Collection:** Collect the distillate fractions at the boiling point corresponding to the applied pressure. A temperature-pressure nomograph can be used to estimate the boiling point at reduced pressure.^[5] The main fraction containing pure **2-iodoheptane** should be collected.



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Caption: Workflow for the purification of **2-Iodoheptane**.

Analytical Methods

The identity and purity of **2-Iodoheptane** are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

- Sample Preparation: Prepare a dilute solution of **2-iodoheptane** in a suitable volatile solvent such as hexane or dichloromethane. For quantitative analysis, an internal standard can be added.
- GC Conditions:
 - Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
 - Injector: Split/splitless inlet at a temperature of 250 °C.
 - Oven Program: An initial temperature of 40 °C held for 1 minute, followed by a ramp of 10 °C/minute to 300 °C, held for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **2-Iodoheptane**.

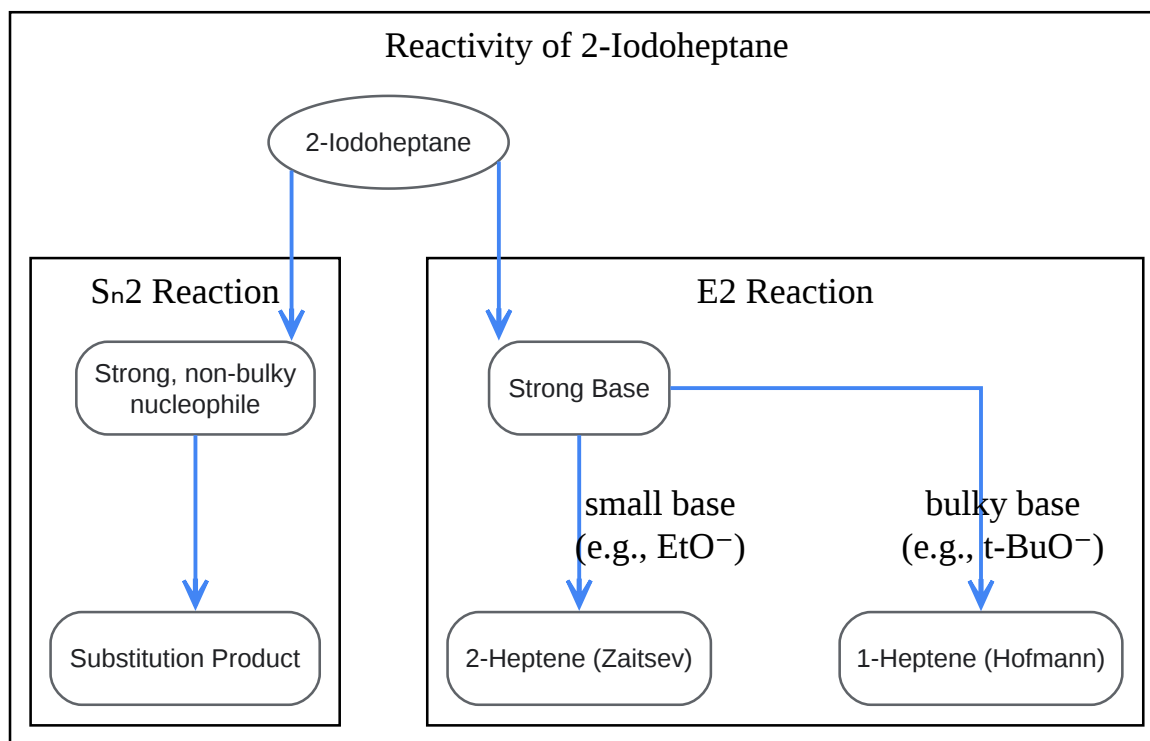
- Sample Preparation: Dissolve 5-25 mg of **2-iodoheptane** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at 300 MHz or higher for ^1H .

Reactivity and Applications in Drug Development

As a secondary alkyl halide, **2-iodoheptane** can undergo both nucleophilic substitution ($\text{S}_\text{n}1$ and $\text{S}_\text{n}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions. The outcome is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

- $\text{S}_\text{n}2$ Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.
- $\text{E}2$ Reactions: Favored by strong, bulky bases. The use of a small base like ethoxide will favor the more substituted Zaitsev product (2-heptene), while a bulky base like potassium tert-butoxide will favor the less substituted Hofmann product (1-heptene).

Alkyl halides are crucial building blocks in the synthesis of pharmaceuticals.^[6] They are often used as precursors for introducing alkyl chains into a target molecule, which can be critical for modulating its biological activity. While direct examples of **2-iodoheptane** in the synthesis of specific antiviral or anticancer drugs are not readily available in the literature, its structural motif is relevant. The heptyl chain can be incorporated to increase lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, **2-iodoheptane** can be converted into a Grignard reagent, which is a powerful tool for carbon-carbon bond formation in the synthesis of complex organic molecules.



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Caption: Competing S_N2 and $E2$ reaction pathways of **2-Iodoheptane**.

Safety and Handling

2-Iodoheptane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is sensitive to light and should be stored in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

2-Iodoheptane is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis from 2-heptanol is straightforward, and it can be purified using standard laboratory techniques. The reactivity of **2-Iodoheptane** in substitution and elimination reactions makes it a useful building block for the introduction of the heptyl moiety in more complex molecules, including potential pharmaceutical candidates. A thorough understanding

of its properties and reactivity is essential for its effective use in organic synthesis and drug discovery.

Note: The experimental protocols provided are representative and may require optimization for specific laboratory conditions and scales.

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References

- 1. 2-Iodoheptane | C₇H₁₅I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
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